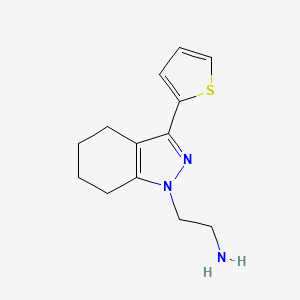

![molecular formula C12H20N4 B1479945 3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098091-27-9](/img/structure/B1479945.png)

3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

説明

科学的研究の応用

Synthesis and Antibacterial Activity

Prasad (2021) reported on the synthesis of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives with evaluated antibacterial activity. The synthesis involved O-alkylation, ethyl 2-(ethylthio)-2-iminoacetate reaction, and cyclization processes to produce compounds with potential antibacterial properties Prasad, K. (2021).

Advanced Synthetic Methods

Justyna et al. (2017) explored flash vacuum thermolysis for synthesizing imidazoazines from tert-butylimines, indicating an efficient method for generating structurally diverse heterocycles. This study highlights the versatility and regioselectivity in the formation of imidazoazine derivatives from various imines Justyna, K., et al. (2017).

Structural and Hirshfeld Surface Analysis

Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis on imidazo[1,2-a]pyridine derivatives, providing insights into the molecular configurations and intermolecular interactions of these compounds. Such analyses are crucial for understanding the properties and potential applications of these heterocycles Dhanalakshmi, G., et al. (2018).

Catalytic Applications and Polymer Synthesis

Obuah et al. (2014) discussed the use of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes in the oligomerization and polymerization of ethylene, showcasing the role of such compounds in catalyzing significant polymerization reactions. The study emphasizes the solvent and co-catalyst dependency in achieving desired polymeric products Obuah, C., et al. (2014).

Copolymerization Catalysts

Matiwane, A., et al. (2020) investigated zinc(II) carboxylate complexes derived from pyrazolylamine ligands as catalysts for the copolymerization of CO2 and cyclohexene oxide, yielding poly(cyclohexene carbonate). This research demonstrates the potential environmental applications of these complexes in producing valuable polymers from CO2, contributing to sustainable chemical processes Matiwane, A., et al. (2020).

作用機序

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, leading to diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, resulting in the compound’s therapeutic effects .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific structures .

Result of Action

The effects of imidazole derivatives can be diverse due to their broad range of biological activities . These can include effects such as inhibition of enzyme activity, modulation of receptor function, and disruption of protein-protein interactions .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

特性

IUPAC Name |

3-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-12(2,3)10-9-11-15(6-4-5-13)7-8-16(11)14-10/h7-9H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCILFVGULMVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479862.png)

![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)

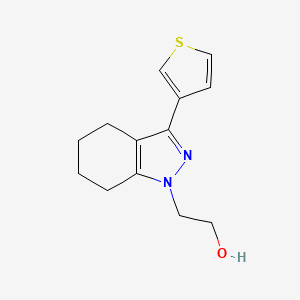

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)

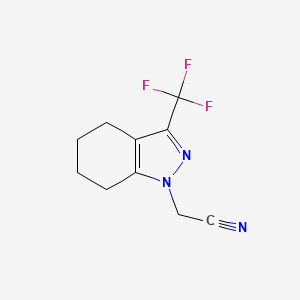

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479870.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)

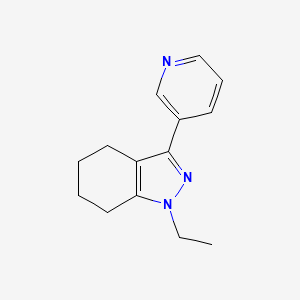

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)

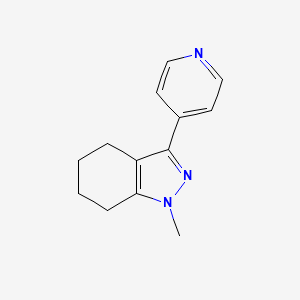

![3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479885.png)